molecular formula C6H6BrNO B183909 2-Bromo-6-methylpyridin-3-ol CAS No. 23003-35-2

2-Bromo-6-methylpyridin-3-ol

Cat. No. B183909
Key on ui cas rn: 23003-35-2
M. Wt: 188.02 g/mol
InChI Key: UHMANLXCLQNQJD-UHFFFAOYSA-N
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Patent
US08791267B2

Procedure details

To 6-methyl-pyridin-3-ol (5.0 g, 45.82 mmol) in pyridine (15 mL) was added bromine (3.66 g, 22.91 mmol). The reaction was stirred at room temperature under N2 for 20 h. The crude reaction mixture was poured on to crushed ice-water (300 mL) and stirred for 3 h. The reaction was extracted with ethyl acetate (5×100 mL), washed with brine, dried with Na2SO4, filtered, and concentrated to afford 6.3 g (738%) of I-115 as light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Br:9]Br>N1C=CC=CC=1>[Br:9][C:6]1[C:5]([OH:8])=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C=N1)O
Name
Quantity
3.66 g
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under N2 for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
ADDITION
Type
ADDITION
Details
was poured on
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate (5×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 6.3 g (738%) of I-115 as light yellow solid

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC1=NC(=CC=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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